molecular formula C12H14N2O B8596204 5,7-diethyl-1,8-naphthyridin-2(1H)-one

5,7-diethyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8596204
M. Wt: 202.25 g/mol
InChI Key: XKHYYSYKMYWRMS-UHFFFAOYSA-N
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Patent
US04229456

Procedure details

To a stirred solution of 2-amino-,5,7-diethyl-1,8-naphthyridine (7.0 g., 0.035 mole) in 45 ml. of trifluoroacetic acid is added sodium nitrite (2.66 g., 0.0385 mole) in small portions over 1 hour at -5° C. The mixture is stirred at -5° C. for 2 hours and for an additional hour at room temperature. The reaction mixture is poured into 300 g. of crushed ice and is made alkaline with a slight excess of concentrated ammonium hydroxide. A yellow solid separates and is filtered and washed with a little ice water. Recrystallization from ethyl acetate affords 5,7-diethyl-1,8-naphthyridin-2-(1H)-one melting at 159°-161° C.
Name
5,7-diethyl-1,8-naphthyridine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH3:14])[N:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2)[CH3:2].FC(F)(F)C(O)=[O:18].N([O-])=O.[Na+].[OH-].[NH4+]>>[CH2:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH3:14])[N:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:18])[NH:8]2)[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
5,7-diethyl-1,8-naphthyridine
Quantity
7 g
Type
reactant
Smiles
C(C)C1=C2C=CC=NC2=NC(=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -5° C. for 2 hours and for an additional hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 300 g
FILTRATION
Type
FILTRATION
Details
A yellow solid separates and is filtered
WASH
Type
WASH
Details
washed with a little ice water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=C2C=CC(NC2=NC(=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.